molecular formula C12H21NO4 B2953814 2-(1-(tert-Butoxycarbonyl)-3-methylpyrrolidin-3-yl)acetic acid CAS No. 1422344-11-3

2-(1-(tert-Butoxycarbonyl)-3-methylpyrrolidin-3-yl)acetic acid

Cat. No.: B2953814
CAS No.: 1422344-11-3
M. Wt: 243.303
InChI Key: APNKNUXIJKUGHR-UHFFFAOYSA-N
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Description

2-(1-(tert-Butoxycarbonyl)-3-methylpyrrolidin-3-yl)acetic acid is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a 3-methylpyrrolidin-3-yl ring, with an acetic acid moiety

Synthetic Routes and Reaction Conditions:

  • Protection of Amines: The Boc group is commonly introduced to amines using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).

  • Formation of the Pyrrolidinyl Ring: The pyrrolidinyl ring can be synthesized through cyclization reactions involving amino acids or their derivatives.

  • Acidification: The acetic acid moiety is typically introduced through esterification or amidation reactions.

Industrial Production Methods:

  • Large-Scale Synthesis: Industrial production often involves optimized reaction conditions to maximize yield and minimize by-products. This may include the use of continuous flow reactors and automated synthesis platforms.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium(VI) oxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can occur at the pyrrolidinyl ring, often facilitated by strong nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium(VI) oxide, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

  • Substitution: Strong nucleophiles like sodium hydride or potassium tert-butoxide.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, or alcohols.

  • Reduction Products: Alcohols or amines.

  • Substitution Products: Substituted pyrrolidines or other heterocyclic compounds.

Scientific Research Applications

Chemistry: The compound is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products. Biology: It serves as a building block in the synthesis of biologically active compounds. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule. The pyrrolidinyl ring and acetic acid moiety can interact with biological targets, influencing various biochemical processes.

Comparison with Similar Compounds

  • N-Boc-ethylenediamine: Similar in having a Boc protecting group but differs in structure and reactivity.

  • N-Boc-pyrrolidine: Similar in having a pyrrolidine ring but lacks the acetic acid moiety.

This compound's versatility and potential applications make it a valuable tool in organic synthesis and pharmaceutical research. Its unique structure and reactivity profile offer opportunities for the development of new therapeutic agents and specialty chemicals.

Properties

IUPAC Name

2-[3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-6-5-12(4,8-13)7-9(14)15/h5-8H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APNKNUXIJKUGHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)C(=O)OC(C)(C)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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